molecular formula C6H7N3 B1489255 3-ethyl-1H-pyrazole-4-carbonitrile CAS No. 1501205-06-6

3-ethyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1489255
CAS No.: 1501205-06-6
M. Wt: 121.14 g/mol
InChI Key: BOWRYAHOHXEWAY-UHFFFAOYSA-N
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Description

3-ethyl-1H-pyrazole-4-carbonitrile is a versatile heterocyclic building block in organic synthesis and medicinal chemistry. Pyrazole-4-carbonitrile derivatives are recognized as privileged scaffolds in drug discovery due to their wide range of biological activities. These compounds serve as key precursors for the synthesis of more complex nitrogen-containing heterocycles, which are prevalent in many pharmaceutical agents and functional materials . This compound is of significant interest in pharmacological research, particularly in the development of new antimicrobial agents. Structural analogs, such as 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives, have demonstrated substantial antioxidant and antimicrobial activity against a broad spectrum of Gram-positive and Gram-negative bacteria and fungal species . The pyrazole core is a common feature in several commercial drugs, including the COX-2 inhibitor celecoxib, underscoring the therapeutic relevance of this chemical class . The nitrile group at the 4-position and the reactive NH group in the pyrazole ring make this compound an ideal intermediate for further chemical transformations. It can undergo various reactions to form new carbon-carbon and carbon-heteroatom bonds, facilitating the exploration of structure-activity relationships in research programs . Researchers utilize such compounds in multi-component reactions (MCRs), which are efficient and atom-economical methods for generating molecular diversity . Disclaimer: This product is for research purposes only and is intended for use by qualified laboratory professionals. It is not for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

5-ethyl-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-2-6-5(3-7)4-8-9-6/h4H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWRYAHOHXEWAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme and Conditions

  • Reactants: Aromatic aldehyde derivatives, ethyl cyanoacetate, phenylhydrazine.
  • Solvent: Potassium carbonate (K2CO3) and glycerol mixture forming a deep eutectic solvent.
  • Temperature: Approximately 50–60°C.
  • Procedure: The mixture is stirred until the reaction completes, monitored by thin-layer chromatography.
  • Isolation: Addition of water/ethanol mixture precipitates the product, which is then recrystallized from methanol.

Advantages

  • No catalyst is required.
  • Mild reaction temperatures.
  • Environmentally friendly solvent system.
  • Capability to synthesize novel derivatives.

Data Table: Optimization of K2CO3:Glycerol Ratio for Synthesis

Entry K2CO3 (g) Glycerol (g) Temperature (°C) Yield (%) Notes
1 1.2 2.0 60 85 Optimal ratio for 4a
2 1.0 2.0 60 78 Slightly lower yield
3 1.5 1.5 60 80 Moderate yield

Table adapted from research on deep eutectic solvent synthesis of pyrazole-4-carbonitrile derivatives.

Preparation via Halogenation and Substitution on Pyrazole Esters

An alternative synthetic route involves the preparation of pyrazole esters followed by halogenation and substitution to introduce the ethyl and nitrile groups.

Stepwise Process (Based on Patent CN106187894A)

  • Step A: Reaction of 3-ethyl-5-pyrazole carboxylic acid ethyl ester with dimethyl carbonate in the presence of potassium carbonate and diethylene glycol dimethyl ether at 100–120°C for 8–10 hours to form 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester.
  • Step B: Treatment of the product with hydrochloric acid and hydrogen peroxide in dichloroethane at 20–26°C, followed by warming to 55–65°C for 5.5–6 hours, to produce 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester.

Reaction Conditions Summary

Step Reactants/Conditions Temperature (°C) Time Outcome
A 3-ethyl-5-pyrazole carboxylic acid ethyl ester, dimethyl carbonate, K2CO3, diethylene glycol dimethyl ether 100–120 8–10 hours Formation of 1-methyl-3-ethyl-5-pyrazole ester
B Hydrochloric acid, hydrogen peroxide, dichloroethane 20–65 5.5–6 hours Chlorination to 1-methyl-3-ethyl-4-chloro-5-pyrazole ester

Data synthesized from multiple embodiments in patent CN106187894A.

Notes

  • The process avoids highly toxic raw materials.
  • The reaction is conducted under nitrogen atmosphere to prevent oxidation.
  • Washing steps include sodium sulfite and sodium carbonate to remove impurities.

Alkylation of Pyrazole Derivatives

Another reported method involves alkylation of pyrazole derivatives to introduce the ethyl group at the nitrogen position, followed by functionalization to install the nitrile group.

  • Reaction of 4-chloro-3-methyl-1H-pyrazole with ethyl bromide in the presence of bases such as sodium hydroxide or potassium carbonate.
  • Solvents such as dimethylformamide or acetonitrile are used.
  • The nucleophilic substitution leads to 4-chloro-1-ethyl-1H-pyrazole-3-carbonitrile, a close analog of the target compound.

This method is scalable and suitable for industrial production, with optimized reaction conditions to maximize yield and purity.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Deep Eutectic Solvent Three-Component Green solvent, mild conditions, catalyst-free Environmentally friendly, novel derivatives Limited to specific aldehydes
Halogenation and Ester Transformation Multi-step, uses halogenation and substitution Avoids toxic reagents, good selectivity Longer reaction times, complex steps
Alkylation of Pyrazole Derivatives Straightforward alkylation and substitution Industrially scalable, high purity Requires careful base and solvent choice

Chemical Reactions Analysis

Types of Reactions: 3-ethyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Medicinal Chemistry Applications

3-Ethyl-1H-pyrazole-4-carbonitrile and its derivatives have been investigated for their potential therapeutic effects. They exhibit significant biological activities, particularly in the following areas:

Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds demonstrate notable antimicrobial properties. For instance, studies have shown that certain derivatives exhibit effective inhibition against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds range widely, indicating varying degrees of effectiveness depending on the specific structure of the derivative .

Antioxidant Properties
The antioxidant capabilities of this compound derivatives have also been evaluated. Utilizing the DPPH assay, researchers found that some derivatives possess significant free radical scavenging activity. The IC50 values for these compounds were reported to be between 12.21 and 12.88 µg/mL, highlighting their potential as antioxidant agents .

Anti-inflammatory Effects
Some studies suggest that pyrazole derivatives can modulate inflammatory responses, making them candidates for developing anti-inflammatory drugs. The mechanism involves inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or other inflammatory disorders .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole precursors. Recent advancements have introduced more efficient synthetic routes using deep eutectic solvents, which not only enhance yield but also reduce environmental impact by minimizing solvent waste .

Table 1: Comparison of Synthesis Methods for Pyrazole Derivatives

Synthesis MethodYield (%)Reaction TimeSolvent Used
Traditional reflux method70-802 hoursEthanol
Deep eutectic solvent method85-9515-20 minutesK2CO3/glycerol
Catalytic method with AlCl3751 hourEthanol-water mixture

Material Science Applications

Beyond medicinal uses, this compound has applications in materials science:

Polymer Chemistry
The compound can be utilized to synthesize polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the overall performance of materials used in coatings and composites .

Nanotechnology
Research indicates that pyrazole derivatives can serve as precursors for nanomaterials, particularly in the synthesis of metal-organic frameworks (MOFs). These materials are valuable for applications in gas storage, catalysis, and drug delivery systems due to their tunable porosity and surface area .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of synthesized pyrazole derivatives against clinical strains of bacteria and fungi. Results showed that specific derivatives had MIC values as low as 4 µg/mL against resistant bacterial strains, suggesting potential for therapeutic use in antibiotic-resistant infections .

Case Study 2: Antioxidant Activity Assessment
In another study focusing on antioxidant properties, various concentrations of pyrazole derivatives were tested using the DPPH method. The results indicated a strong correlation between structural modifications (such as halogen substitutions) and enhanced antioxidant activity, paving the way for designing more potent antioxidant agents .

Mechanism of Action

The mechanism of action of 3-ethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, the compound can act as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural and electronic differences between 3-ethyl-1H-pyrazole-4-carbonitrile and related derivatives:

Compound Substituent(s) Molecular Weight (g/mol) Key Properties References
This compound Ethyl (C₂H₅) 135.16 Moderate steric bulk; electron-donating alkyl group enhances lipophilicity. Inferred
3-Acetyl-1H-pyrazole-4-carbonitrile Acetyl (COCH₃) 149.13 Planar structure (r.m.s. deviation: 0.0295 Å); electron-withdrawing group increases reactivity.
3-Nitro-1H-pyrazole-4-carbonitrile Nitro (NO₂) 154.09 Strong electron-withdrawing effect; high reactivity in substitution reactions.
3-Azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile Azido (N₃), benzyl 238.24 Azide group enables click chemistry applications; benzyl enhances aromatic interactions.
5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile Amino (NH₂), chloroacetyl 260.68 Amino group improves hydrogen bonding; chloroacetyl allows further derivatization.

Key Research Findings and Trends

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro, acetyl) increase electrophilicity at the pyrazole ring, enhancing reactivity in nucleophilic substitutions. Ethyl groups, being electron-donating, stabilize the ring but reduce electrophilic character .
  • Steric Effects: Bulky substituents (e.g., benzyl, isopropyl) hinder crystallization and reduce solubility, whereas smaller groups (e.g., ethyl, amino) improve bioavailability .
  • Biological Performance : Substituents like nitro and chloroacetyl enhance antimicrobial potency, while azido groups expand utility in bioconjugation .

Biological Activity

Overview

3-Ethyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family, recognized for its diverse biological and pharmacological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and antimicrobial agent. The following sections will explore its synthesis, biological activities, mechanisms of action, and comparisons with similar compounds.

Synthesis

The synthesis of this compound can be achieved through various methods, including a one-pot multicomponent reaction involving substituted benzaldehydes, malononitrile, and phenyl hydrazine. Catalysts such as alumina–silica-supported manganese dioxide are commonly used in these reactions.

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies indicate that pyrazole derivatives possess significant antimicrobial properties against various bacterial and fungal strains. The compound's efficacy is often evaluated using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays .
  • Anti-inflammatory Effects : Research has shown that pyrazole derivatives can act as selective COX-2 inhibitors, which are crucial for reducing inflammation and pain .
  • Anticancer Potential : The compound has demonstrated antiproliferative activity against several cancer cell lines, including HeLa and A549 cells. Its mechanism involves the inhibition of specific signaling pathways critical for cancer cell survival .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can bind to the active or allosteric sites of enzymes, inhibiting their activity. For instance, it has been noted for its potential to inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammatory processes .
  • Receptor Interaction : this compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways involved in disease processes.

Comparative Analysis

In comparison with other pyrazole derivatives, such as 5-amino-1H-pyrazole-4-carbonitrile and 5-methyl-1H-pyrazole-4-carbonitrile, the ethyl substituent in this compound enhances its lipophilicity. This property may improve its ability to permeate biological membranes and interact with hydrophobic regions within enzymes or receptors.

Compound NameLipophilicityAntimicrobial ActivityAnticancer Activity
This compoundHighSignificantModerate
5-Amino-1H-pyrazole-4-carbonitrileModerateModerateHigh
5-Methyl-1H-pyrazole-4-carbonitrileLowLowModerate

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

  • Antimicrobial Evaluation : A study demonstrated that derivatives of this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 4 μg/mL to 2048 μg/mL .
  • Anticancer Research : Another investigation assessed the antiproliferative effects of this compound on cancer cell lines. The results indicated a dose-dependent response, with IC50 values suggesting effective inhibition of cell growth at low concentrations .
  • Anti-inflammatory Studies : Research focused on the anti-inflammatory properties revealed that compounds similar to this compound could effectively reduce inflammation in animal models by inhibiting COX enzymes .

Q & A

Q. What are the common synthetic routes for 3-ethyl-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized?

Synthesis of pyrazole-4-carbonitrile derivatives typically involves cyclocondensation, nucleophilic substitution, or transition-metal-catalyzed reactions. For example:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC): A robust method for introducing triazole or azide groups (e.g., 5-azido-1H-pyrazole-4-carbonitrile synthesis via reaction with ethynylbenzene and copper sulfate catalyst, yielding 66–85% under mild conditions .
  • Substitution reactions: Alkylation or arylation at the pyrazole nitrogen using benzyl or methylbenzyl halides in polar solvents (e.g., THF/water mixtures) with sodium ascorbate as a reductant .

Q. Optimization Tips :

  • Use high-purity starting materials to minimize side reactions.
  • Adjust reaction time (16–72 hours) and temperature (50°C for CuAAC) based on substituent steric/electronic effects.
  • Monitor progress via TLC or LC-MS to identify incomplete conversions .

Q. How can this compound be characterized using spectroscopic and chromatographic methods?

Key characterization techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Pyrazole protons appear as singlets (δ 7.5–8.5 ppm). The ethyl group shows a triplet (CH2, δ 1.2–1.5 ppm) and quartet (CH3, δ 2.4–2.7 ppm) .
    • ¹³C NMR : The nitrile carbon resonates at δ 112–119 ppm, while pyrazole carbons appear at δ 130–150 ppm .
  • IR Spectroscopy : Strong absorption at ~2230 cm⁻¹ confirms the nitrile group .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 134–238) and fragmentation patterns validate molecular weight and substituents .
  • Chromatography : Use silica gel with cyclohexane/ethyl acetate gradients (0–100% ethyl acetate) for purification; Rf values range 0.19–0.58 .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound derivatives?

X-ray crystallography using SHELX software (e.g., SHELXL/SHELXS) provides atomic-level resolution:

  • Refine twinned or high-resolution data to confirm bond lengths/angles (e.g., C≡N bond ~1.15 Å) .
  • Validate hydrogen bonding networks (e.g., pyrazole NH···N interactions) to assess supramolecular packing .
  • Compare experimental data with DFT-calculated structures to identify deviations caused by crystal field effects .

Q. What strategies mitigate contradictions in biological activity data for pyrazole-4-carbonitrile analogs?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive) arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -CF₃) enhance antimicrobial activity, while bulky substituents reduce membrane permeability .
  • Assay variability : Standardize MIC (minimum inhibitory concentration) protocols across labs using reference strains (e.g., E. coli ATCC 25922).
  • Metabolic stability : Use LC-MS/MS to track in vitro degradation (e.g., cytochrome P450-mediated oxidation) .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT Calculations : Compute Fukui indices to identify electrophilic sites (e.g., C-4 position for nitrile substitution) .
  • Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DMSO) on reaction barriers using Gaussian or ORCA .
  • Docking Studies : Predict binding affinities for target proteins (e.g., kinases) by modeling pyrazole interactions with active-site residues .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-ethyl-1H-pyrazole-4-carbonitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.